molecular formula C13H13F2N3O3 B10946749 N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10946749
M. Wt: 297.26 g/mol
InChI Key: ZBEICDQBMQYXNL-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde, which is then subjected to O-alkylation, oxidation, and N-acylation reactions . The key steps in the synthesis include:

    O-Alkylation: The hydroxyl group of 4-difluoromethoxy-3-hydroxybenzaldehyde is alkylated using an appropriate alkylating agent.

    Oxidation: The resulting intermediate is oxidized to form the corresponding carboxylic acid.

    N-Acylation: The carboxylic acid is then acylated with a suitable amine to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide can be optimized by using cost-effective reagents and reaction conditions. Sodium hydroxide is often preferred as an alkali in the N-acylation step due to its economic advantage and ease of handling .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and is a target for anticancer and antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring

Properties

Molecular Formula

C13H13F2N3O3

Molecular Weight

297.26 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H13F2N3O3/c1-18-7-8(6-16-18)12(19)17-9-3-4-10(21-13(14)15)11(5-9)20-2/h3-7,13H,1-2H3,(H,17,19)

InChI Key

ZBEICDQBMQYXNL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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